4-Chloro-2-cyclopropyl-6-ethylpyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-ethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, a cyclopropyl group at position 2, and an ethyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dichloropyrimidine with cyclopropylamine and ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.
Major Products:
- Substituted pyrimidines
- N-oxides
- Dihydropyrimidines
- Biaryl derivatives
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-ethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-ethylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism. The molecular targets and pathways vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 4-Chloro-6-ethylpyrimidine
- 2-Cyclopropyl-4,6-dimethylpyrimidine
- 4-Chloro-2-methyl-6-ethylpyrimidine
Comparison: 4-Chloro-2-cyclopropyl-6-ethylpyrimidine is unique due to the presence of both a cyclopropyl group and an ethyl group, which confer distinct steric and electronic properties. This makes it more versatile in various chemical reactions and potentially more effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFRGLAFWRANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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